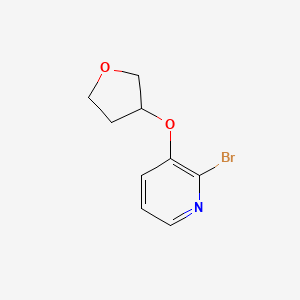

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYDTYMGKHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" physical properties

An In-depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in contemporary medicinal chemistry and drug discovery. The guide is structured to deliver not just raw data, but also contextual insights into its chemical properties, handling, and application, reflecting field-proven expertise.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The core structure features a pyridine ring functionalized with a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex moieties in the synthesis of larger, biologically active molecules.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ether-linked tetrahydrofuran group can influence solubility and receptor binding interactions.[3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key identification and physical properties for this compound. It is important to note that experimental data such as melting and boiling points are not widely published in peer-reviewed literature and are primarily available from commercial suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-3-(oxolan-3-yloxy)pyridine | [4] |

| CAS Number | 1049023-88-2 | [5] |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | [6] |

| Appearance | Data not consistently available; typically an off-white solid or oil. | N/A |

| Melting Point | Not available in searched documents. | N/A |

| Boiling Point | Not available in searched documents. | N/A |

| Solubility | Not available in searched documents; expected to be soluble in common organic solvents like DCM, THF, and DMF. | N/A |

Structural Characterization and Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its constituent functional groups provides a reliable characterization framework.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The proton at C6, adjacent to the ring nitrogen, would be the most downfield. The protons of the tetrahydrofuran ring would appear more upfield, with the C3 proton adjacent to the ether oxygen being shifted downfield relative to the other THF protons.

-

¹³C NMR Spectroscopy : The carbon NMR would display nine unique signals. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with C2, bonded to the electronegative bromine atom, being significantly affected.[7] The carbons of the tetrahydrofuran moiety would appear in the aliphatic region (typically δ 25-80 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands for the pyridine ring (around 1400-1600 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage.[8]

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Role in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve water solubility, and serve as versatile synthetic platforms.[2][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[9]

This compound is a prime example of a "building block" used in the early stages of drug discovery. Its utility stems from two key features:

-

The 2-Bromo Group : This serves as a key reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of aryl, alkyl, or alkynyl groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[10]

-

The Tetrahydrofuran-3-yloxy Moiety : This group enhances the compound's three-dimensional profile and can improve pharmacokinetic properties. The ether linkage and the THF ring can increase polarity and potential for hydrogen bonding, balancing the lipophilicity required for membrane permeability in drug candidates.[1]

This compound is therefore used in the synthesis of novel molecules targeting a range of diseases, including neurological and inflammatory conditions.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheets (SDS) provide the basis for risk assessment.[4]

GHS Hazard Classification

-

Skin Irritation (Category 2) [4]

-

Serious Eye Irritation (Category 2A) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[4][11]

-

Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[11] Avoid breathing dust, fumes, or vapors.[4]

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Keep away from sources of ignition.[4]

Exemplar Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical application of this compound, the following section details a representative protocol for a Suzuki cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a common subsequent step for a bromo-pyridine intermediate.

Objective : To synthesize 2-(4-methoxyphenyl)-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Causality : The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps. An aqueous base like K₂CO₃ is effective and easy to remove during workup. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.

Experimental Workflow Diagram

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand, like SPhos (0.10 eq).

-

Solvent Addition and Degassing : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Analysis : Characterize the purified product by NMR and MS to confirm its structure and purity.

References

-

AK Scientific, Inc. This compound Safety Data Sheet.

-

Guidechem. This compound CAS 1049023-88-2.

-

Benchchem. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

-

ChemicalBook. This compound | 1049023-88-2.

-

Thermo Fisher Scientific. 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.

-

Thermo Fisher Scientific. 3-Bromopyridine Safety Data Sheet.

-

Sigma-Aldrich. 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.

-

Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.

-

Sigma-Aldrich. 2-Bromo-3-methylpyridine.

-

PubChem. 2-Bromo-3,5-difluoropyridine.

-

PubChem. 2-Bromo-3-pyridinol.

-

HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.

-

Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

-

ChemicalBook. CAS 123333-53-9 DataBase.

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

-

Organic Chemistry Portal. Pyridine synthesis.

-

ChemicalBook. CAS 31333-13-8 DataBase.

-

ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

-

ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

-

NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

-

NCBI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

-

NCBI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

SpectraBase. 2-Bromo-3-pyridinol - Optional[1H NMR] - Spectrum.

Sources

- 1. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1 | Benchchem [benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. Page loading... [guidechem.com]

- 6. appchemical.com [appchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" molecular weight

An In-Depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Characterized by a pyridine core functionalized with a reactive bromine atom and a tetrahydrofuran ether moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for its participation in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of the strategic applications of this compound in the field of medicinal chemistry. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Physicochemical Characteristics

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a foundational scaffold in many biologically active compounds[1]. It is substituted at the 2-position with a bromine atom, a key functional handle for synthetic diversification, and at the 3-position with an ether-linked 3-tetrahydrofuranyl group. This latter group can influence the compound's stereoelectronic properties, solubility, and potential for hydrogen bonding interactions in a biological context[2].

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 244.088 g/mol | [3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3][4] |

| CAS Number | 1049023-88-2 | [3][5] |

| Canonical SMILES | BrC1=NC=CC=C1OC1COCC1 | |

| Typical Purity | ≥95% |

| Recommended Storage | 2-8 °C, dry conditions | |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classical and reliable method involves the reaction of an alkoxide with an organohalide. In this context, the precursor 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol) is deprotonated to form a nucleophilic pyridinolate, which then reacts with a suitable 3-substituted tetrahydrofuran electrophile.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative laboratory-scale synthesis.

Materials:

-

2-Bromo-3-hydroxypyridine (1.0 equiv.)[6]

-

3-Tosyloxy-tetrahydrofuran (or 3-Bromo-tetrahydrofuran) (1.1 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-3-hydroxypyridine (1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable solution (approx. 0.2-0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Causality Note: This step must be performed slowly and under an inert atmosphere as the reaction of NaH with the hydroxyl group is highly exothermic and generates flammable hydrogen gas. The base deprotonates the phenolic hydroxyl group, which is the most acidic proton, to form the highly nucleophilic sodium 2-bromo-pyridin-3-olate intermediate.

-

Nucleophilic Attack: While maintaining the temperature at 0 °C, add 3-Tosyloxy-tetrahydrofuran (1.1 equiv.) dropwise as a solution in a small amount of anhydrous DMF. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality Note: The pyridinolate anion attacks the electrophilic carbon of the tetrahydrofuran ring bearing the tosylate leaving group in a classic Sₙ2 displacement. Tosylate is an excellent leaving group, facilitating this reaction. Using a slight excess of the electrophile ensures complete consumption of the more valuable pyridinol starting material.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction & Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Strategic Applications in Drug Discovery

The utility of this compound in medicinal chemistry stems from its dual functionality, which allows for sequential and site-selective modifications.

The Bromopyridine Moiety: A Handle for Cross-Coupling

The bromine atom at the 2-position of the pyridine ring is the primary site for synthetic elaboration. Halogenated pyridines are exceptionally valuable intermediates in pharmaceutical synthesis because they readily participate in palladium-catalyzed cross-coupling reactions[7][8]. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The ability to use these robust and high-yielding reactions allows chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Tetrahydrofuran (THF) Moiety: Modulating Physicochemical Properties

The 3-oxy-tetrahydrofuran group is not merely a spectator. It is incorporated to intentionally modulate the properties of the final molecule.

-

Solubility and Lipophilicity: The ether oxygen and the overall THF ring introduce polarity and can act as hydrogen bond acceptors, which can improve aqueous solubility—a critical parameter for drug candidates. The tetrahydrofuran ring itself provides a non-aromatic, moderately lipophilic scaffold that can favorably occupy hydrophobic pockets in biological targets[2].

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to more labile functional groups like esters.

-

Binding Interactions: The oxygen atom can form crucial hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket, thereby enhancing binding affinity and selectivity[2].

Handling, Storage, and Safety

Storage: As a chemical intermediate, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperatures are typically between 2-8 °C to ensure long-term stability.

Conclusion

This compound represents a highly valuable and strategically designed building block for drug discovery and development. Its structure provides a robust platform for synthetic diversification through well-established cross-coupling chemistries at the bromine-substituted position, while the tetrahydrofuran moiety offers a means to fine-tune critical physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and strategic application empowers medicinal chemists to accelerate the discovery of novel therapeutic agents.

References

-

3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0. Appchem.[Link]

-

Synthesis of Some 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011.[Link]

-

2-Bromo-3-pyridinol | C5H4BrNO | CID 23070. PubChem.[Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.[Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 1049023-88-2 [chemicalbook.com]

- 6. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Structural Elucidation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Pyridine derivatives, in particular, are a class of heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and agrochemicals due to their versatile chemical reactivity and biological activity. This guide provides an in-depth technical overview of the structural elucidation of a specific pyridine derivative: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine .

This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the logical workflow and analytical techniques required to unambiguously confirm the chemical structure of this molecule. We will explore the synthetic rationale, delve into the interpretation of spectroscopic data, and provide field-proven insights into the experimental choices, ensuring a robust and self-validating analytical process.

I. Synthetic Strategy: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of aryl ethers, such as the target molecule, is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 2-bromo-3-hydroxypyridine with a suitable 3-halo-tetrahydrofuran or, more commonly, by deprotonating 2-bromo-3-hydroxypyridine to form the corresponding pyridinoxide, which then acts as a nucleophile towards a tetrahydrofuran electrophile.

Proposed Synthetic Route:

The synthesis of this compound can be efficiently achieved by reacting 2-bromo-3-hydroxypyridine with 3-bromotetrahydrofuran in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Caption: Proposed Williamson ether synthesis route.

The choice of a strong base like NaH ensures complete deprotonation of the hydroxyl group on the pyridine ring, thereby increasing the nucleophilicity of the oxygen atom.[5] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction mechanism by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon of the 3-bromotetrahydrofuran.[1]

II. Spectroscopic Analysis for Structural Verification

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. This typically involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).

A. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results and Interpretation:

The molecular formula of this compound is C₉H₁₀BrNO₂. The expected monoisotopic mass for the [M+H]⁺ ion can be calculated and compared with the experimental value. The presence of a bromine atom will be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z | Observed m/z |

| [C₉H₁₀⁷⁹BrNO₂ + H]⁺ | 243.9971 | Hypothetical |

| [C₉H₁₀⁸¹BrNO₂ + H]⁺ | 245.9951 | Hypothetical |

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Results and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C-O ether, and C-Br bonds. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the successful etherification of the hydroxyl group of the starting material.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=C and C=N stretch (pyridine ring) | 1400-1600 |

| C-O-C stretch (ether) | 1050-1250 |

| C-Br stretch | 500-600 |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.[6]

Experimental Protocol: ¹H, ¹³C, and 2D-NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D-NMR: Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiments.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | 7.1-7.3 | dd | 1H | Pyridine ring |

| H-5 | 7.6-7.8 | dd | 1H | Pyridine ring |

| H-6 | 8.0-8.2 | dd | 1H | Pyridine ring |

| H-3' | 4.8-5.0 | m | 1H | Tetrahydrofuran ring |

| H-2', H-5' | 3.8-4.2 | m | 4H | Tetrahydrofuran ring |

| H-4' | 2.0-2.4 | m | 2H | Tetrahydrofuran ring |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | 140-145 | Pyridine ring (C-Br) |

| C-3 | 150-155 | Pyridine ring (C-O) |

| C-4 | 120-125 | Pyridine ring |

| C-5 | 135-140 | Pyridine ring |

| C-6 | 145-150 | Pyridine ring |

| C-3' | 75-80 | Tetrahydrofuran ring (C-O) |

| C-2', C-5' | 65-70 | Tetrahydrofuran ring |

| C-4' | 30-35 | Tetrahydrofuran ring |

2D-NMR for Connectivity Confirmation:

Two-dimensional NMR experiments are crucial for assembling the molecular fragments and confirming the overall structure.

-

COSY (H-H Correlation): This experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For example, correlations are expected between the protons on the pyridine ring (H-4, H-5, H-6) and within the tetrahydrofuran ring.

-

HSQC (C-H Correlation): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

-

HMBC (C-H Long-Range Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for connecting the pyridine and tetrahydrofuran moieties. A key correlation would be between the H-3' proton of the tetrahydrofuran ring and the C-3 carbon of the pyridine ring.

Caption: Key HMBC correlation for structural confirmation.

III. Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of logical synthetic planning and comprehensive spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the target molecule. Subsequent verification of the structure is achieved through a battery of analytical techniques, with mass spectrometry confirming the molecular weight and elemental composition, IR spectroscopy identifying key functional groups, and NMR spectroscopy (¹H, ¹³C, and 2D) providing the definitive connectivity map of the molecule. The congruence of data from all these techniques provides a high degree of confidence in the assigned structure, a critical step in the advancement of any research or development program involving this novel chemical entity.

IV. References

-

Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 409–415.

-

National Center for Biotechnology Information. (n.d.). (-)-3-Hydroxytetrahydrofuran. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Exploring 2-Bromo-3-Nitropyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000126). Retrieved from [Link]

-

International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Trends in Sciences. (2022, November 11). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3,5-difluoropyridine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Structure Elucidation for the Modern Laboratory

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and interpretation of key analytical techniques essential for structural elucidation and quality control. We will explore predicted Nuclear Magnetic Resonance (NMR) data, expected Mass Spectrometry (MS) fragmentation, and characteristic Infrared (IR) absorption bands to build a complete spectroscopic profile of this molecule.

Introduction to this compound

This compound is a substituted pyridine derivative incorporating a tetrahydrofuran moiety. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability in pharmaceutical formulations. This guide serves as a practical reference for the spectroscopic analysis of this compound, providing both theoretical grounding and practical insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule of unknown structure, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are typically employed.

Experimental Protocol: Acquiring NMR Spectra

The choice of experimental parameters in NMR is crucial for obtaining high-quality data. The following outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

The causality behind these choices is rooted in achieving a balance between signal-to-noise ratio, resolution, and experimental time. The use of a deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[1][2] Shimming the magnetic field is critical for obtaining sharp resonance lines, which is essential for resolving fine coupling patterns.[2] For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope (1.1%).[3][4]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | dd | 1H | H-6 (Pyridine) |

| ~7.20 | dd | 1H | H-4 (Pyridine) |

| ~7.00 | dd | 1H | H-5 (Pyridine) |

| ~5.10 | m | 1H | O-CH (THF) |

| ~4.00 | m | 2H | O-CH₂ (THF) |

| ~3.90 | m | 2H | O-CH₂ (THF) |

| ~2.30 | m | 1H | CH₂ (THF) |

| ~2.15 | m | 1H | CH₂ (THF) |

Interpretation:

-

The three aromatic protons of the pyridine ring are expected to appear in the downfield region (7.0-8.1 ppm). The proton at the 6-position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom.

-

The proton on the carbon bearing the ether linkage in the tetrahydrofuran ring (O-CH) is expected to be the most deshielded proton of the THF moiety.

-

The methylene protons of the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the O-CH proton.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented below.

| Chemical Shift (ppm) | Assignment |

| ~150.0 | C-3 (Pyridine, C-O) |

| ~145.0 | C-6 (Pyridine) |

| ~140.0 | C-2 (Pyridine, C-Br) |

| ~125.0 | C-4 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~80.0 | O-CH (THF) |

| ~70.0 | O-CH₂ (THF) |

| ~65.0 | O-CH₂ (THF) |

| ~30.0 | CH₂ (THF) |

Interpretation:

-

The carbon atoms of the pyridine ring are expected in the aromatic region (120-150 ppm). The carbon attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the ether oxygen (C-3) will be the most deshielded of the pyridine carbons.

-

The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbons attached to the oxygen atom being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

For a small molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

The choice of a soft ionization technique like ESI is deliberate to preserve the molecular ion, which is crucial for determining the molecular weight.[5][6] More energetic ionization methods like Electron Ionization (EI) would likely lead to extensive fragmentation, potentially making the molecular ion peak difficult to identify.[6]

Expected Mass Spectrum Data

The molecular formula of this compound is C₉H₁₀BrNO₂. The expected monoisotopic mass and major fragmentation patterns are detailed below.

| m/z (Expected) | Ion | Notes |

| 243.99, 245.99 | [M+H]⁺ | The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). |

| 173.95, 175.95 | [M - C₄H₇O]⁺ | Loss of the tetrahydrofuranyl group. |

| 71.05 | [C₄H₇O]⁺ | The tetrahydrofuranyl cation. |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring IR Spectra

A common and convenient method for acquiring the IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique requires minimal sample preparation.

The rationale for using ATR-FTIR is its simplicity and the ability to analyze samples in their native state without the need for preparing KBr pellets or solvent dissolution.[7][8][9]

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H stretch | Aliphatic (THF) |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring (Pyridine) |

| ~1250-1050 | C-O stretch | Aryl ether and Aliphatic ether |

| ~690-515 | C-Br stretch | Alkyl halide |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the pyridine and tetrahydrofuran rings.

-

The characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring.[10][11][12]

-

A strong and broad absorption band in the 1250-1050 cm⁻¹ region is expected for the C-O stretching of the ether linkages.[13][14][15]

-

The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.[16][17]

Conclusion

This technical guide has provided a detailed spectroscopic blueprint for the characterization of this compound. By combining predicted NMR data with the expected MS fragmentation patterns and characteristic IR absorption frequencies, a comprehensive and self-validating analytical profile can be established. This information is critical for researchers and scientists engaged in the synthesis, purification, and application of this and structurally related compounds. The methodologies and interpretative frameworks presented herein are foundational to ensuring the scientific integrity and quality of novel chemical entities in the drug discovery and development pipeline.

References

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 3, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 3, 2026, from [Link]

-

NotEvans. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 3, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 3, 2026, from [Link]

-

Various Authors. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Retrieved January 3, 2026, from [Link]

- Goel, R. K., & Gupta, S. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 3, 2026, from [Link]

- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 40(1), 1-23.

-

LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved January 3, 2026, from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 3, 2026, from [Link]

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved January 3, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved January 3, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 3, 2026, from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved January 3, 2026, from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved January 3, 2026, from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 3, 2026, from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved January 3, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved January 3, 2026, from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved January 3, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved January 3, 2026, from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved January 3, 2026, from [Link]

- Claridge, T. D. W. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved January 3, 2026, from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 3, 2026, from [Link]

- Anderson, F. E., & Klemperer, W. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d, and Pyridine-3,5-d. Canadian Journal of Chemistry, 35(1), 183-191.

-

LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 3, 2026, from [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(10), 579-584.

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved January 3, 2026, from [Link]

- MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. books.rsc.org [books.rsc.org]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. photometrics.net [photometrics.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. IR spectrum: Ethers [quimicaorganica.org]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. quora.com [quora.com]

Navigating the Synthesis and Supply of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogenated pyridines and ethereal moieties offers a powerful approach to modulating the physicochemical and pharmacological properties of lead compounds. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a molecule featuring this combination, presents itself as a valuable building block for the synthesis of novel chemical entities. This technical guide provides an in-depth overview of this compound, including its chemical properties, a survey of commercial suppliers, a plausible synthetic route, and its potential applications, with a focus on empowering researchers in their drug development endeavors. Pyridine and its derivatives are well-established pharmacophores, known for their presence in a wide array of biologically active compounds and their ability to engage in various biological interactions.[1]

Compound Profile: this compound

This compound is a substituted pyridine derivative characterized by a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This unique arrangement of functional groups offers multiple avenues for chemical modification, making it an attractive intermediate for library synthesis and lead optimization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1049023-88-2 | [2] |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.088 g/mol | |

| SMILES | BrC1=NC=CC=C1OC1COCC1 | |

| Typical Purity | ≥95% | [3] |

| Storage Conditions | 2-8 °C |

Commercial Availability: A Survey of Suppliers

For researchers, securing a reliable source of starting materials is a critical first step. This compound is available from a number of chemical suppliers who specialize in providing intermediates for research and development. The following table summarizes some of the known suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Contact Information |

| ChemShuttle | 95% | 1g, 5g, 10g, 25g (Inquire for pricing) | , +1 510.999.8905 |

| ChemicalBook | 95%~99.99% | 1KG (and other quantities by inquiry) | Lists multiple suppliers including Career Henan Chemica Co. and Wuhan FengyaoTonghui Chemical Products Co., Ltd.[2][3] |

| Chemenu | Research Grade | Inquire | A research-based manufacturer of pharmaceutical intermediates.[4] |

| Acmec Biochemical | Research Grade | Inquire | Lists the compound by CAS number.[5] |

| Appchem | Research Grade | Inquire | Lists the related isomer 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.[6] |

| BLDpharm | Research Grade | Inquire | Lists the related isomer 3-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine.[7] |

Synthetic Strategy: A Proposed Protocol

A well-documented procedure for the analogous O-methylation of 2-bromo-3-pyridinol provides a strong foundation for this proposed synthesis.[8][9] This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes substitution with a methylating agent.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation: To a stirred solution of 2-bromo-3-pyridinol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt. To this mixture, add 3-bromotetrahydrofuran (1.2 eq) dropwise.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented in the available literature, the structural motifs present in the molecule suggest several promising avenues for its use in medicinal chemistry.

The bromo-pyridine scaffold is a versatile synthon for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[10] This allows for the facile introduction of a wide range of substituents at the 2-position, enabling the exploration of structure-activity relationships.

The tetrahydrofuran moiety can serve as a hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate by increasing its solubility and metabolic stability. The applications of a related isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, as a building block for pharmaceuticals targeting neurological and inflammatory diseases, highlight the potential of this chemical class.[11]

Logical Flow of Application

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound represents a promising and commercially available building block for medicinal chemists and drug discovery scientists. Its combination of a reactive bromo-pyridine core and a beneficial tetrahydrofuran moiety makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the availability of this compound from multiple suppliers provide a strong starting point for its incorporation into innovative research programs.

References

-

This compound 1049023-88-2 wiki. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

10294-33-4[Boron tribromide] - Acmec Biochemical. Available at: [Link]

-

CAS 1049023-88-2|2-Bromo-4-(oxolan-3-yloxy ... - chemexpress.cn. Available at: [Link]

-

3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0 | C9H10BrNO2 - Appchem. Available at: [Link]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1049023-88-2 [chemicalbook.com]

- 3. 1049023-88-2 CAS|2-溴-3-((四氢呋喃-3-基)氧基)吡啶|生产厂家|价格信息 [m.chemicalbook.com]

- 4. cas 1049023-88-2|| where to buy this compound [english.chemenu.com]

- 5. 10294-33-4[Boron tribromide]- Acmec Biochemical [acmec.com.cn]

- 6. appchemical.com [appchemical.com]

- 7. 1289111-37-0|3-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Starting Materials and Core Methodologies

Introduction

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique structural architecture, featuring a functionalized pyridine core coupled with a tetrahydrofuran moiety, presents a versatile scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying principles governing the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important intermediate.

The strategic importance of 2-bromo-3-hydroxypyridine as a starting material cannot be overstated. Its molecular framework, which includes a bromine atom and a hydroxyl group on a pyridine ring, offers multiple avenues for chemical modification, making it a fundamental component in the creation of novel therapeutic agents.[1] The ability to precisely alter these structures is essential in medicinal chemistry, as minor changes can significantly influence a compound's effectiveness, safety, and pharmacokinetic properties.[1]

Retrosynthetic Analysis: Identifying the Core Starting Materials

A logical retrosynthetic disconnection of the target molecule, this compound, points to two principal starting materials: 2-bromo-3-hydroxypyridine and 3-hydroxytetrahydrofuran . The ether linkage between these two fragments is the key bond for disconnection.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the core challenge in the synthesis lies in the efficient formation of the ether bond between the phenolic hydroxyl group of the pyridine and the secondary alcohol of the tetrahydrofuran. Two classical and robust methodologies are primarily considered for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Starting Material Profiles

A thorough understanding of the properties and synthesis of the key starting materials is paramount for a successful synthetic campaign.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors |

| 2-Bromo-3-hydroxypyridine | 6602-32-0[1] | C₅H₄BrNO | 174.00[2] | 3-Hydroxypyridine[3][4] |

| 3-Hydroxytetrahydrofuran | 453-20-3[5] | C₄H₈O₂ | 88.11[5] | Dihydrofurans, L-Malic acid[5][6][7] |

Synthesis of 2-Bromo-3-hydroxypyridine

2-Bromo-3-hydroxypyridine is a versatile pharmaceutical intermediate.[1] It is typically synthesized from the readily available starting material, 3-hydroxypyridine. The bromination of 3-hydroxypyridine can be achieved using a solution of bromine in sodium hydroxide, which forms sodium hypobromite in situ.

A general procedure involves the slow addition of bromine to a cooled solution of sodium hydroxide to generate the hypobromite solution.[3] This is then added dropwise to a solution of 3-hydroxypyridine in aqueous sodium hydroxide.[3] After stirring, the pH is adjusted to 6-7 with acetic acid to precipitate the product, which is then collected by filtration.[3] A patent describes a similar procedure where an aqueous solution of sodium hydroxide is cooled, and liquid bromine is added dropwise, followed by the addition of a solution of 3-hydroxypyridine in aqueous sodium hydroxide.[4]

Synthesis of 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a valuable intermediate, particularly its chiral forms, in the synthesis of pharmaceuticals such as antiviral drugs.[5][6] Several synthetic routes have been reported. One common method involves the hydroboration of 2,3- or 2,5-dihydrofuran followed by oxidation.[5]

For the synthesis of the chiral enantiomer, (S)-(+)-3-hydroxytetrahydrofuran, a frequently employed starting material is L-malic acid.[6][7] This approach avoids the use of expensive and hazardous reagents like lithium aluminum hydride.[7] A typical sequence involves the esterification of L-malic acid, followed by reduction with a milder reducing agent such as sodium borohydride, and subsequent acid-catalyzed cyclization to yield the desired product.[6][7][8]

Synthetic Methodologies for Ether Formation

The formation of the ether linkage between 2-bromo-3-hydroxypyridine and 3-hydroxytetrahydrofuran is the pivotal step in the synthesis of the target molecule. The following sections detail the two most pertinent synthetic strategies.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4][9][10][11]

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. This compound | 1049023-88-2 [chemicalbook.com]

- 8. US4022804A - Process for the production of bromo substituted tetrahydrofuran sulfones - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. prepchem.com [prepchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Value of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a heterocyclic compound poised for significant applications in drug discovery. While direct extensive research on this specific molecule is emerging, its structural components—a reactive 2-bromopyridine core and a beneficial tetrahydrofuran-3-yloxy moiety—suggest a strong potential for the development of innovative therapeutics, particularly in the realms of neurological and inflammatory disorders. This document will elucidate the synthesis, chemical reactivity, and hypothesized pharmacological relevance of this compound, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: Unpacking the Potential of a Multifunctional Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with its synthetic versatility, makes it a cornerstone of drug design. The subject of this guide, this compound (CAS No. 1049023-88-2)[2], presents a particularly compelling case for exploration. It combines three key features that are highly advantageous for the construction of diverse and potent molecular entities:

-

A 2-Bromopyridine Moiety: The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR).[3]

-

A 3-Oxy Linkage: The oxygen bridge at the 3-position provides a crucial point of connection and influences the overall electronic properties and conformational flexibility of the molecule.

-

A Tetrahydrofuran (THF) Moiety: The inclusion of a tetrahydrofuran ring is a strategic choice in modern drug design. The THF moiety is known to enhance solubility, metabolic stability, and can act as a hydrogen bond acceptor, thereby improving the pharmacokinetic and pharmacodynamic profiles of a compound.[4][5]

This guide will delve into the practical aspects of utilizing this promising building block, from its synthesis to its potential applications, grounded in the established principles of medicinal chemistry and the known biological activities of structurally related compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1049023-88-2 | [2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [6] |

| Molecular Weight | 244.09 g/mol | [6] |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to have moderate lipophilicity and some aqueous solubility due to the THF and pyridine moieties | [7] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. The general synthetic strategy involves the preparation of a key intermediate, 2-bromo-3-hydroxypyridine, followed by an etherification reaction.

Synthesis of the Precursor: 2-Bromo-3-hydroxypyridine

The precursor, 2-bromo-3-hydroxypyridine, can be synthesized from 3-hydroxypyridine through bromination. A common method involves the use of a hypobromite solution generated in situ from bromine and a base like sodium hydroxide.[8]

Experimental Protocol: Bromination of 3-Hydroxypyridine [8]

-

Preparation of Hypobromite Solution: In a fume hood, slowly add bromine to a cooled (0-10 °C) aqueous solution of sodium hydroxide.

-

Reaction: Add the freshly prepared hypobromite solution dropwise to a solution of 3-hydroxypyridine in aqueous sodium hydroxide, maintaining the temperature below 15 °C.

-

Work-up: After the reaction is complete, adjust the pH to neutral (pH 7) with an acid (e.g., acetic acid) to precipitate the product.

-

Purification: The crude 2-bromo-3-hydroxypyridine can be collected by filtration and purified by recrystallization.

Williamson Ether Synthesis: Attaching the Tetrahydrofuran Moiety

The final step in the synthesis is the etherification of 2-bromo-3-hydroxypyridine with a suitable 3-substituted tetrahydrofuran derivative, typically via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the tetrahydrofuran ring.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: In an inert atmosphere, treat a solution of 2-bromo-3-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO) with a strong base (e.g., sodium hydride, potassium carbonate) to generate the corresponding alkoxide.

-

Nucleophilic Substitution: Add a solution of 3-halotetrahydrofuran or tetrahydrofuran-3-yl tosylate to the reaction mixture.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography.

Caption: Synthetic workflow for this compound.

Versatility in Cross-Coupling Reactions

The true synthetic power of this compound lies in the reactivity of its 2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for the rapid generation of compound libraries.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a robust method for introducing aryl, heteroaryl, or alkyl groups at the 2-position.[3]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is particularly valuable for synthesizing compounds that can interact with biological targets through hydrogen bonding.[3]

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities.

-

Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes.

Caption: Key cross-coupling reactions of the title compound.

Potential Research Applications: A Hypothesis-Driven Approach

While specific biological data for this compound is not yet widely published, we can formulate strong hypotheses about its potential research applications based on the known activities of structurally analogous compounds.

Central Nervous System (CNS) Disorders

Pyridine derivatives are well-represented among drugs targeting the CNS.[9] The structural isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine , is explicitly mentioned as a building block for pharmaceutical compounds targeting neurological diseases.[7] This suggests that the core scaffold of a bromopyridine linked to a tetrahydrofuran-3-yloxy group is of significant interest for CNS applications. The tetrahydrofuran moiety can improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Potential research avenues in this area include the development of:

-

Anticonvulsants: Many pyridine derivatives have demonstrated anticonvulsant properties.

-

Anxiolytics and Antidepressants: The modulation of neurotransmitter systems by pyridine-based compounds is a well-established area of research.[9]

-

Nicotinic Receptor Ligands: The pyridine ring is a key pharmacophore for interacting with nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders.[10]

Inflammatory Diseases

The aforementioned isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine , is also used in the synthesis of compounds for inflammatory diseases.[7] This suggests that the target molecule could be a valuable starting point for developing novel anti-inflammatory agents. The 2-bromopyridine handle allows for the introduction of functionalities known to interact with key inflammatory targets, such as kinases and other enzymes.

Oncology

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] The ability to readily diversify the 2-position of this compound through cross-coupling reactions makes it an ideal candidate for the synthesis of libraries of potential kinase inhibitors. The tetrahydrofuran moiety can contribute to favorable pharmacokinetic properties, which are crucial for the development of effective anticancer drugs.[4]

Infectious Diseases

Pyridine derivatives have a long history in the treatment of infectious diseases, including as antibacterial and antifungal agents.[11][12] The exploration of novel pyridine-based compounds remains an active area of research in the face of growing antimicrobial resistance.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically designed molecular building block with significant potential for accelerating drug discovery efforts. Its combination of a synthetically versatile 2-bromopyridine core and a pharmacokinetically favorable tetrahydrofuran-3-yloxy moiety makes it an attractive starting point for the development of novel therapeutics. While direct biological data on this specific compound is still emerging, the compelling evidence from structurally related molecules strongly suggests its utility in the fields of CNS disorders, inflammation, oncology, and infectious diseases. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of inspiring and enabling researchers to unlock the full potential of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.

- Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571.

- Che, D., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & medicinal chemistry letters, 12(22), 3321–3324.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

- Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435.

-

Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0. Retrieved from [Link]

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259.

-

R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

- Lee, K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of medicinal chemistry, 63(13), 7079–7094.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-3-methoxypyridine: Your Key Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

- Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 923945.

-

ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

- Bouasla, R., et al. (2025). Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. Chemistry & biodiversity, e202402915.

- Nafeesa, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 195.

-

Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1049023-88-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]